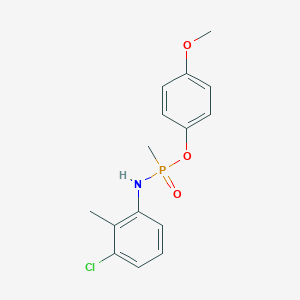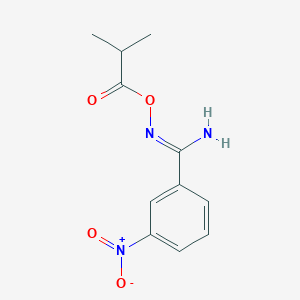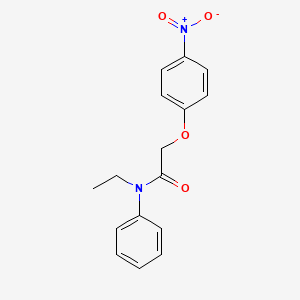![molecular formula C16H15N5OS B5816748 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B5816748.png)
2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide, also known as DAPA, is a chemical compound that has been the subject of extensive scientific research. It is a thioacetamide derivative that has been shown to have potential therapeutic applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis. In inflammation, 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in the regulation of inflammatory gene expression. In neurodegenerative diseases, 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, leading to neuroprotection.
Biochemical and Physiological Effects
2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide has been found to have a range of biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, reduce the expression of anti-apoptotic proteins, and inhibit angiogenesis. In inflammation, 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide has been found to reduce the production of inflammatory cytokines and chemokines, inhibit the activation of immune cells, and reduce tissue damage. In neurodegenerative diseases, 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide has been shown to reduce neuronal death, improve cognitive function, and reduce oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. It is also relatively easy to synthesize, making it readily available for research purposes. However, 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide has some limitations, including its potential toxicity and lack of specificity for certain targets. It is important to carefully evaluate the potential risks and benefits of using 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide in lab experiments and to use appropriate safety precautions.
Direcciones Futuras
There are several future directions for research on 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide. One area of interest is the development of 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of research is the elucidation of the precise mechanism of action of 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide, which could lead to the discovery of new targets for drug development. Additionally, further studies are needed to evaluate the safety and efficacy of 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide in preclinical and clinical trials. Overall, 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide is a promising compound with potential therapeutic applications in various diseases, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide involves the reaction of 2-chloro-N-1-naphthylacetamide with thiourea and ammonium hydroxide in ethanol. The reaction yields 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide as a yellow solid with a melting point of 270-272°C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide has been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been found to sensitize cancer cells to chemotherapy drugs, making them more susceptible to treatment.
Inflammation is a key factor in many chronic diseases, including arthritis, diabetes, and cardiovascular disease. 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide has been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines and chemokines in vitro and in vivo. This makes it a promising candidate for the development of new anti-inflammatory drugs.
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons in the brain. 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide has been found to have neuroprotective properties, reducing neuronal death and improving cognitive function in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c17-13-8-14(18)21-16(20-13)23-9-15(22)19-12-7-3-5-10-4-1-2-6-11(10)12/h1-8H,9H2,(H,19,22)(H4,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEMLHBHEVNPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC(=CC(=N3)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5816677.png)

![N-{[1-(cyclopropylcarbonyl)-4-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5816682.png)
![N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5816685.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5816702.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5816710.png)




![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5816742.png)

